4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid

PRMT5 inhibition Cancer therapeutics Epigenetics

Researchers studying PRMT5, RNR, or PI3K/mTOR selectivity often lack a complete SAR probe set. This compound is the R6 = OEt member of the 3-oxa-8-azabicyclo[3.2.1]octane PRMT5 inhibitor series (US 10,519,167 B2). • Enables three-point SAR with R6 = H & OMe analogs. • Predicted pKa 3.98 informs ionization/permeability studies. • Supplied at ≥95% purity for reproducible biochemical profiling.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B12100304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)N2C3CCC2COC3)C(=O)O
InChIInChI=1S/C16H19NO5/c1-2-22-14-7-10(3-6-13(14)16(19)20)15(18)17-11-4-5-12(17)9-21-8-11/h3,6-7,11-12H,2,4-5,8-9H2,1H3,(H,19,20)
InChIKeyOKCSKAPPUVUJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid (CAS 1884246-68-7) is a synthetic small molecule belonging to the 3-oxa-8-azabicyclo[3.2.1]octane amide class of protein arginine methyltransferase 5 (PRMT5) inhibitors [1]. Its structure comprises a bridged bicyclic 3-oxa-8-azabicyclo[3.2.1]octane ring linked via a carbonyl bridge to a 2-ethoxybenzoic acid moiety. Predicted physicochemical properties include a molecular weight of 305.33 g·mol⁻¹, a boiling point of 533.5±50.0 °C, a density of 1.298±0.06 g·cm⁻³, and a pKa of 3.98±0.10 for the carboxylic acid group . The compound is supplied exclusively for research and development purposes at purities of ≥95% .

Pathway Study PRMT5 inhibition and methyltransferase signaling
SAR Probe 2-ethoxy substituent vector for ortho-position SAR
Selectivity Polypharmacology profiling across PRMT5, RNR, PI3K/mTOR

Why Generic Substitution Fails: 2-Ethoxy Substituent Uniqueness


In-class substitution of 4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid with a generic PRMT5 inhibitor or a close analog lacking the 2-ethoxy group is not scientifically justifiable. The 2-ethoxy substituent on the benzoic acid ring is not a passive structural element; it modulates both the electronic character and the three-dimensional conformation of the pharmacophore. In the foundational patent family covering 3-oxa-8-azabicyclo[3.2.1]octane PRMT5 inhibitors, the R₆ position (corresponding to the 2-substituent on the benzoic acid ring) is explicitly defined as being selected from H, OMe, and OEt, indicating that the ethoxy group is a deliberate and non-obvious structural feature contributing to biological activity [1]. Furthermore, predicted pKa differences between the 2-ethoxy substituted benzoic acid (pKa 3.98) and the unsubstituted analog alter ionization state at physiological pH, directly impacting both target engagement and passive membrane permeability . These combined electronic, steric, and pharmacokinetic differences mean that even closely related analogs cannot be assumed to exhibit equivalent target potency, selectivity, or cellular activity without explicit comparative data.

Attribute
Target (2-Ethoxy)
Unsubstituted Analog
Benzoic acid pKa
~3.98 (predicted)
~3.5–3.7 (estimated)
Neutral fraction at pH 7.4
~0.038%
~0.015%
Patent status
R₆ = OEt (distinct claim)
R₆ = H (separate entity)

Quantitative Differentiation vs. Closest Analogs


PRMT5 Inhibitory Potency Across the Scaffold Class

The target compound belongs to the 3-oxa-8-azabicyclo[3.2.1]octane class of PRMT5 inhibitors defined in US 10,519,167 B2, where the R₆ position is specified as OEt [1]. While direct IC₅₀ data for 4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is not publicly available in peer-reviewed literature, structurally authenticated analogs from the same patent family demonstrate PRMT5 IC₅₀ values of 19 nM (Compound 1, Compound 2) and 36 nM (Compound 3) in a biochemical assay using Greiner 384-well low-volume plates with phosphate-buffered saline assay buffer [2]. For broader context, an advanced 3-oxa-8-azabicyclo[3.2.1]octane-amide PRMT5 inhibitor (BDBM579899) exhibits an IC₅₀ of 159 nM in a PRMT5 chemiluminescent assay using biotinylated histone peptide substrate [3]. The clinically investigated PRMT5 inhibitor GSK3326595 achieves an EC₅₀ of 2 nM in the ZR-75-1 cellular SDMA inhibition assay [4]. These data establish a class-consistent potency range and confirm that the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, when appropriately substituted, yields nanomolar PRMT5 inhibition, positioning the target compound within a pharmacologically validated potency band.

PRMT5 Potency Range
Class-level
19–159 nM IC₅₀ range across authenticated scaffold analogs
Supports class-consistent nanomolar potency band
No direct public IC₅₀ for target compound; potency inferred from patent family
PRMT5 inhibition Cancer therapeutics Epigenetics

Ionization State Shift from 2-Ethoxy Substitution

The predicted pKa of the benzoic acid moiety in 4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid is 3.98±0.10 . This value is elevated relative to the predicted pKa of the unsubstituted 4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid, which is estimated at approximately 3.5–3.7 based on the electron-withdrawing effect of the para-carbonyl substituent in the absence of the ortho-electron-donating ethoxy group. The ortho-ethoxy substituent donates electron density through resonance, weakening the O–H bond and shifting the pKa upward by approximately 0.3–0.5 log units. At physiological pH 7.4, both compounds exist predominantly in the ionized carboxylate form; however, the fractional population of the neutral, membrane-permeable species is approximately 2–3 times higher for the 2-ethoxy-substituted compound (≈0.038% vs. ≈0.015%), based on the Henderson-Hasselbalch equation. This difference, while small in absolute terms, can translate into measurably distinct passive membrane permeation rates in pH-partition models.

pKa Shift
Predicted
ΔpKa ≈ +0.3 to +0.5 log units vs. unsubstituted analog
Impacts neutral-species fraction for passive membrane permeability
Predicted value; experimental verification pending
Physicochemical property pKa Drug-likeness

Scaffold Polypharmacology: PRMT5, RNR, and PI3K/mTOR

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is not exclusively a PRMT5 pharmacophore; it also confers potent activity against ribonucleoside-diphosphate reductase (RNR) and the PI3K/mTOR pathway, depending on the appended substituents. A structurally related compound, 6-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-5-chloro-N-((1S,2R)-2-(6-fluoro-2,3-dihydrobenzofuran-5-yl)-1-methylpropyl)pyridazine-3-sulfonamide (BDBM477357), demonstrates an RNR IC₅₀ of 70 nM [1]. Separately, the mono-morpholino 1,3,5-triazine series bearing the 3-oxa-8-azabicyclo[3.2.1]octane motif yielded the dual PI3K/mTOR inhibitor PKI-179 (compound 8m), which showed oral efficacy in xenograft models [2]. This polypharmacological potential means that the 2-ethoxybenzoic acid substitution pattern on the target compound may selectively tune activity toward PRMT5 while reducing off-target engagement at RNR or PI3K/mTOR—a differentiation hypothesis that can only be tested with this specific analog and cannot be inferred from compounds bearing different aromatic substituents.

Scaffold Polypharmacology
Class-level
PRMT5 (19–159 nM) / RNR (70 nM) / PI3K/mTOR (PKI-179)
Supports selectivity fingerprint profiling across three target classes
Scaffold-dependent target switching; substituent identity drives selectivity
Target selectivity Polypharmacology Kinase inhibition

Patent-Embedded Structural Uniqueness

The generic Markush structure in US 10,519,167 B2 explicitly defines R₆ as H, OMe, or OEt, directly encompassing 4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid [1]. This claim language establishes the 2-ethoxy substitution as a deliberate, non-obvious structural variation with patent-protected therapeutic utility in cancer and hemoglobinopathies. In contrast, the unsubstituted analog (R₆ = H) and the 2-methoxy analog (R₆ = OMe) represent distinct chemical entities with independent patent status, each requiring separate procurement for comparative SAR studies. The commercial availability of the target compound at ≥95% purity from multiple chemical suppliers further confirms its status as a tangible, well-characterized research tool rather than a hypothetical virtual compound.

Patent Distinction
Supporting evidence
R₆ = OEt explicitly claimed in US 10,519,167 B2
Independent composition of matter; not interchangeable with R₆ = H or OMe
Each R₆ variant requires independent procurement and evaluation
Intellectual property Chemical patent Freedom to operate

Optimal Research and Application Scenarios


Ortho-Ethoxy SAR Probe for PRMT5 Inhibition

This compound serves as the R₆ = OEt member of the 3-oxa-8-azabicyclo[3.2.1]octane PRMT5 inhibitor series defined in US 10,519,167 B2 [1]. Procurement of this compound alongside the R₆ = H and R₆ = OMe analogs enables a complete three-point SAR study to quantify the impact of the ortho-substituent on PRMT5 IC₅₀, cellular SDMA inhibition, and selectivity against other methyltransferases. The predicted pKa shift of +0.3–0.5 log units provides a testable hypothesis for correlating ionization state with cellular permeability and target engagement.

Polypharmacology Profiling Across PRMT5, RNR, and PI3K/mTOR

Given that the 3-oxa-8-azabicyclo[3.2.1]octane core appears in inhibitors of PRMT5 (IC₅₀ 19–159 nM class range) [1], RNR (IC₅₀ 70 nM) , and PI3K/mTOR (PKI-179) [2], this compound is an ideal probe for establishing how the 2-ethoxybenzoic acid substitution vector influences selectivity across these three therapeutically relevant targets. A head-to-head biochemical profiling panel comparing the target compound with BDBM477357 (RNR) and PKI-179 (PI3K/mTOR) would reveal the selectivity fingerprint conferred by the 2-ethoxy substitution.

Lead Identification for MTAP-Deleted Cancers and Hemoglobinopathies

The patent family covering this compound claims utility in treating cancer and hemoglobinopathies (β-thalassemia and sickle cell disease) through PRMT5 inhibition-mediated reactivation of fetal hemoglobin [1]. The 2-ethoxy substitution pattern may confer differentiated cellular pharmacology in hematopoietic cell models. This compound is appropriate for screening in erythroid progenitor cell assays measuring γ-globin induction and in MTAP-deleted cancer cell lines where PRMT5 dependency is established [3].

Physicochemical Benchmarking for Pre-formulation

The predicted pKa (3.98) and boiling point (533.5 °C) of this compound provide a physicochemical baseline for pre-formulation studies. The 2-ethoxy substituent increases lipophilicity relative to the unsubstituted analog, which may improve LogD₇.₄ and passive permeability. This compound can serve as a reference standard in solubility, permeability, and chemical stability assays aimed at optimizing the developability profile of the 3-oxa-8-azabicyclo[3.2.1]octane PRMT5 inhibitor series.

Application
Selection Property
Validation Focus
Ortho-ethoxy SAR probe studies
2-ethoxy substitution vector identity
PRMT5 IC₅₀ and cellular SDMA inhibition vs. R₆=H, R₆=OMe
Polypharmacology selectivity profiling
Target engagement breadth across PRMT5, RNR, PI3K/mTOR
Biochemical panel comparison with BDBM477357 and PKI-179
MTAP-deleted cancer cell-line studies
PRMT5 dependency model context
Cellular γ-globin induction and viability endpoints
Pre-formulation physicochemical benchmarking
Predicted pKa and lipophilicity profile
Solubility, permeability, and chemical stability assay context
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